Dilopetine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine involves several key steps:
Preparation of Racemic Condensed Compound: The racemic hydroxy compound reacts with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent.
Optical Resolution: The racemic condensed compound is resolved using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the crude tartarate salt.
Purification: The crude tartarate salts are purified by crystallization.
Racemization: The undesired enantiomer is racemized by treatment with a base to obtain a racemic mixture.
Industrial Production Methods
Industrial production of Duloxetine hydrochloride involves similar steps but on a larger scale, ensuring high chiral purity and yield. The process includes the use of advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Duloxetine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Duloxetine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of SNRI mechanisms and interactions.
Biology: Studied for its effects on neurotransmitter systems and neuronal function.
Medicine: Used in clinical trials for various psychiatric and neurological disorders.
Industry: Incorporated into pharmaceutical formulations for the treatment of depression, anxiety, and pain disorders
Mechanism of Action
Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . It binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron . This action is associated with its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: Another SNRI used for similar indications.
Escitalopram: A selective serotonin reuptake inhibitor (SSRI) used primarily for depression and anxiety.
Sertraline: Another SSRI with similar applications.
Uniqueness
Duloxetine is unique in its balanced inhibition of both serotonin and norepinephrine reuptake, which contributes to its efficacy in treating a broader range of conditions compared to some other antidepressants .
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJATQMMNKXTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947645 | |
Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247046-52-2 | |
Record name | Dilopetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247046522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DILOPETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PSG6X4RGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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